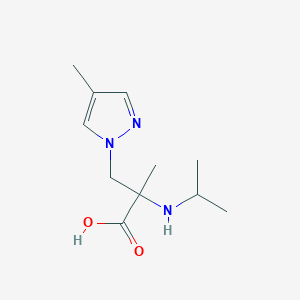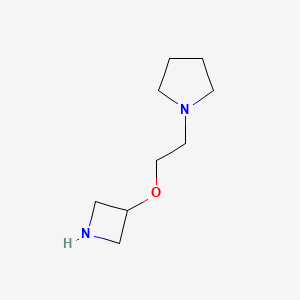
1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine is a compound that features both azetidine and pyrrolidine rings. Azetidine is a four-membered nitrogen-containing heterocycle, while pyrrolidine is a five-membered nitrogen-containing heterocycle. The combination of these two rings in a single molecule provides unique structural and chemical properties, making it of interest in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine typically involves the formation of the azetidine ring followed by its attachment to the pyrrolidine ring. One common method involves the reaction of azetidine with an appropriate alkylating agent to introduce the ethyl linker, followed by the reaction with pyrrolidine . The reaction conditions often require the use of bases such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product in high purity .
化学反応の分析
Types of Reactions
1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce any present functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce fully saturated compounds .
科学的研究の応用
1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
類似化合物との比較
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but lacking the pyrrolidine ring.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar reactivity but lacking the azetidine ring.
Spiro-azetidin-2-one: A spirocyclic compound featuring an azetidine ring fused to another ring, exhibiting unique biological activities
Uniqueness
1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine is unique due to the presence of both azetidine and pyrrolidine rings, which confer distinct structural and chemical properties.
特性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
1-[2-(azetidin-3-yloxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C9H18N2O/c1-2-4-11(3-1)5-6-12-9-7-10-8-9/h9-10H,1-8H2 |
InChIキー |
NUOIHTXRWOYAKZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCOC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


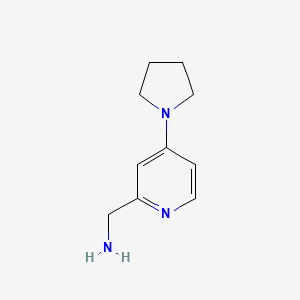
![tert-butylN-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate](/img/structure/B15326551.png)
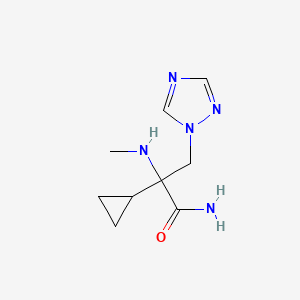
![6,7-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15326560.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B15326568.png)
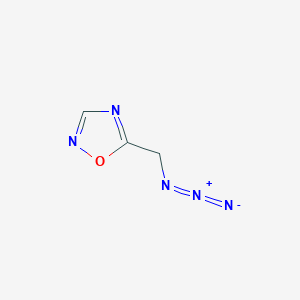
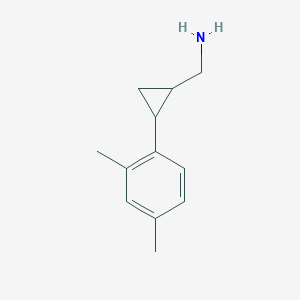
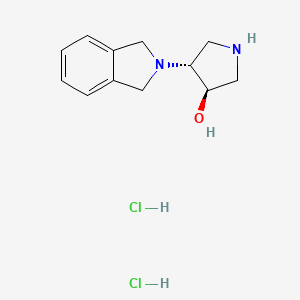
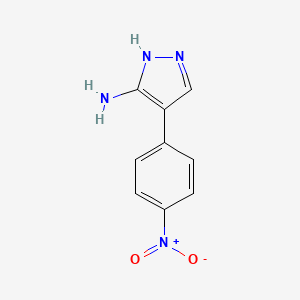

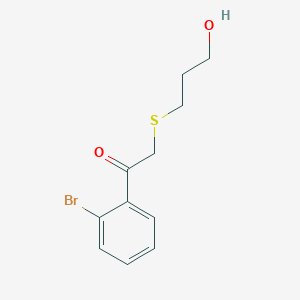
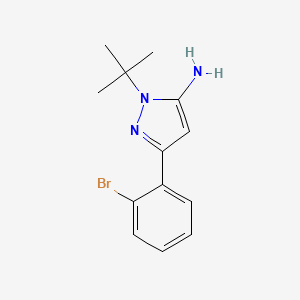
![3-[Ethyl(methanesulfonyl)amino]benzoic acid](/img/structure/B15326641.png)
